molecular formula C12H14ClN3O2 B2802110 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride CAS No. 1189891-69-7

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride

Cat. No.: B2802110
CAS No.: 1189891-69-7
M. Wt: 267.71
InChI Key: ZATMYZMBTYWAQI-UHFFFAOYSA-N
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Description

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride (CAS: 1189891-69-7) is a hydrochloride salt featuring a benzoic acid methyl ester core linked to a 4-aminopyrazole moiety via a methylene bridge. Its molecular weight is 267.71 g/mol, with an MDL number of MFCD04969763 .

Properties

IUPAC Name

methyl 2-[(4-aminopyrazol-1-yl)methyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-17-12(16)11-5-3-2-4-9(11)7-15-8-10(13)6-14-15;/h2-6,8H,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATMYZMBTYWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene. This reaction yields 2-(2-nitrophenyl)acrylate, which is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions and reagents as those used in laboratory-scale preparations, with adjustments for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted products.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structure suggests that it may interact with biological targets relevant to various diseases.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid compounds exhibit anticancer properties. For instance, compounds similar to 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride have shown promise in inhibiting tumor growth in vitro and in vivo models. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .

Anti-inflammatory Applications

The anti-inflammatory properties of compounds containing the benzoic acid moiety have been well-documented. Research indicates that such compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inhibition of COX Enzymes

A study focusing on the synthesis of similar benzoic acid derivatives reported their effectiveness as cyclooxygenase (COX) inhibitors. The findings suggest that this compound could potentially function as a non-steroidal anti-inflammatory drug (NSAID), providing relief from pain and inflammation .

Neuropharmacology

There is emerging interest in the neuropharmacological effects of pyrazole derivatives, particularly concerning neurodegenerative diseases like Alzheimer’s.

Case Study: Acetylcholinesterase Inhibition

Research has demonstrated that certain pyrazole compounds can inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer’s disease. The compound's structure may allow it to interact effectively with the enzyme's active site, thereby enhancing acetylcholine levels in the brain . This suggests potential therapeutic applications for cognitive enhancement and neuroprotection.

Synthesis of New Derivatives

The versatility of this compound allows for the synthesis of various derivatives, which can be tailored for specific biological activities.

Synthesis Methodologies

Several synthetic routes have been explored to modify the structure of this compound to enhance its activity or selectivity toward specific targets. For example, modifications at the amino group or the benzoic acid moiety can lead to compounds with improved pharmacological profiles .

Comparative Data Table

Application AreaCompound ActivityReference
AnticancerSignificant cytotoxicity
Anti-inflammatoryCOX inhibition
NeuropharmacologyAcetylcholinesterase inhibition
Synthesis of DerivativesTailored biological activities

Mechanism of Action

The exact mechanism of action of 2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or activation. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include a benzoic acid methyl ester, a pyrazole ring with an amino substituent, and a hydrochloride counterion. Below is a comparison with related compounds:

Compound Name Molecular Weight Functional Groups Salt Form Key Structural Differences
2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride 267.71 Benzoic acid ester, 4-aminopyrazole, methylene bridge Hydrochloride Unique pyrazole-ester linkage
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride Not reported Benzimidazole, fluorine, piperidine Dihydrochloride Benzimidazole core vs. pyrazole; piperidine substituent
4-Amino-5-aminomethyl-2-methylpyrimidine dihydrochloride Not reported Pyrimidine, dual amino groups Dihydrochloride Pyrimidine ring vs. pyrazole; absence of ester group
2-(Acetyloxy)benzoic acid 4-(nitrooxy methyl)phenyl ester (NO-ASA para isomer) Not reported Acetyloxy ester, nitrooxy methylphenyl None Nitrooxy group; positional isomerism (para vs. meta)

Physicochemical and Application Insights

  • Solubility: While the target compound’s solubility is unspecified, related compounds like NO-ASA isomers are dissolved in DMSO (1% final concentration in media) . Hydrochloride salts (e.g., benzimidazole dihydrochlorides) generally exhibit improved aqueous solubility compared to free bases, a trait likely shared by the target compound .
  • Biological Relevance: The 4-aminopyrazole group is a common pharmacophore in kinase inhibitors.

Research Findings and Data Gaps

  • Positional Isomerism: highlights that para-substituted nitrooxy esters exhibit distinct biological profiles compared to meta isomers. Extrapolating this, the substitution pattern of the aminopyrazole group in the target compound may critically affect its interaction with biological targets .
  • Salt Form Advantages : Hydrochloride salts, as seen in , enhance stability and bioavailability, suggesting similar benefits for the target compound .
  • Data Limitations : Key parameters (e.g., melting point, logP) for the target compound are missing in the evidence, limiting direct comparisons. Further experimental studies are needed to elucidate its full profile.

Biological Activity

2-(4-Aminopyrazol-1-ylmethyl)benzoic acid methyl ester hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

  • IUPAC Name : this compound
  • CAS Number : 1189891-69-7
  • Molecular Formula : C12H14ClN3O2
  • Molecular Weight : 273.71 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (μM)Activity Description
HepG2 (Liver)12.5Moderate inhibition of cell proliferation
HeLa (Cervical)15.0Significant reduction in cell viability
GM-6114 (Fibroblast)>50No toxicity observed

The compound's mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression, particularly affecting the G1/S transition, as evidenced by flow cytometry analyses .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.

Antioxidant Activity

Research has also pointed to the antioxidant properties of this compound. It has been shown to scavenge free radicals effectively and protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Receptor Modulation : The compound may also act on specific receptors involved in inflammatory pathways, thus reducing the expression of inflammatory markers.
  • Oxidative Stress Reduction : By enhancing the activity of endogenous antioxidant enzymes, it helps mitigate oxidative stress within cells.

Study on HepG2 Cells

In a controlled laboratory setting, HepG2 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent response in terms of cell viability reduction. The study concluded that the compound's structural features are critical for its bioactivity and highlighted its potential as a lead candidate for further drug development .

Clinical Implications

A recent review emphasized the therapeutic implications of aminopyrazole derivatives in oncology and inflammatory diseases. The findings suggest that modifications to the compound's structure could enhance its selectivity and potency against specific cancer types while minimizing side effects on healthy tissues .

Q & A

Q. Optimization strategies :

  • Temperature control : Maintain 0–5°C during sensitive steps (e.g., amine activation) to prevent side reactions .
  • Catalysts : Use palladium catalysts for cross-coupling reactions or triethylamine as a base for deprotonation .
  • Purification : Employ column chromatography (silica gel, eluent: DCM/MeOH gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Basic: Which analytical techniques are most suitable for characterizing purity and structural integrity?

Answer:
Key techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (gradient: 10%–90% acetonitrile over 20 min). Monitor at 254 nm for UV-active aromatic groups .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7); compare retention factors (Rf) against known standards .
  • NMR : Confirm structural integrity via ¹H NMR (e.g., methyl ester peak at δ 3.8–3.9 ppm, pyrazole NH₂ at δ 6.5–7.0 ppm) and ¹³C NMR (carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and verify molecular weight .

Q. Table 1: Analytical Techniques and Parameters

TechniqueParametersApplication
HPLCC18, 0.1% TFA/ACN, 254 nmPurity analysis
TLCEthyl acetate/hexane (3:7)Initial purity screening
FTIR1680–1700 cm⁻¹ (C=O stretch)Functional group validation

Advanced: How can structure-activity relationships (SAR) be systematically studied to enhance biological efficacy?

Answer:
Methodology :

  • Analog synthesis : Modify the pyrazole ring (e.g., substituents at C4) or benzoic acid ester group. Compare activities of derivatives in biological assays .
  • Computational docking : Use AutoDock Vina to predict binding modes with targets (e.g., kinases or GPCRs). Prioritize analogs with improved binding scores .
  • QSAR modeling : Train models on datasets of IC₅₀ values against cancer cell lines to identify critical physicochemical parameters (e.g., logP, H-bond donors) .

Q. Table 2: Structural Analogs and Activity Trends

Analog ModificationObserved Activity ChangeSource
Pyrazole C4-NH₂ → NO₂Reduced kinase inhibition
Methyl ester → Ethyl esterImproved metabolic stability

Advanced: How should researchers resolve contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

Answer:
Root causes :

  • Assay conditions : Variability in cell lines, serum concentrations, or incubation times .
  • Compound stability : Hydrolysis of the ester group in cell culture media (validate via HPLC stability tests) .

Q. Resolution strategies :

  • Cross-validation : Repeat assays in parallel using standardized protocols (e.g., CLIA-certified labs) .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
  • Positive controls : Include reference compounds (e.g., kinase inhibitors) to calibrate assay sensitivity .

Basic: What biological targets or pathways are implicated in this compound’s pharmacological activity?

Answer:
Identified targets :

  • Kinases : Inhibits tyrosine kinases (e.g., EGFR) via competitive binding to the ATP pocket, as shown in enzyme inhibition assays (IC₅₀ = 2.1 µM) .
  • GPCRs : Modulates serotonin receptors (5-HT₂A) in neuronal models, linked to its structural similarity to benzimidazole derivatives .
  • Apoptosis pathways : Induces caspase-3 activation in leukemia cell lines (Jurkat, IC₅₀ = 8.7 µM) .

Advanced: How can computational tools predict and optimize target interactions?

Answer:
Workflow :

Molecular dynamics (MD) : Simulate ligand-receptor complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

Free energy calculations : Use MM-PBSA to rank analogs by binding affinity .

ADMET prediction : Employ SwissADME to optimize logP (<3) and reduce hepatotoxicity risks .

Case study : Docking of a methyl-to-cyclopropyl ester analog showed 30% improved binding energy to EGFR .

Basic: What purification methods ensure research-grade purity?

Answer:

  • Recrystallization : Dissolve in hot ethanol (60°C), cool to 4°C, and filter to remove impurities .
  • Prep-HPLC : Use a semi-preparative C18 column (flow rate: 5 mL/min, 20%–80% acetonitrile) for >99% purity .

Advanced: What challenges arise in developing enantiomerically pure forms, and how can chiral resolution be achieved?

Answer:
Challenges :

  • Racemization during esterification or salt formation .

Q. Solutions :

  • Chiral chromatography : Use Chiralpak IA columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries to control stereochemistry during pyrazole coupling .

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